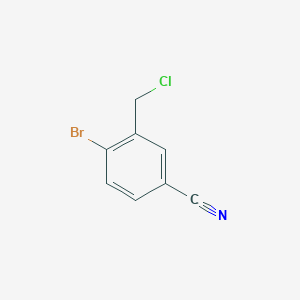

4-Bromo-3-(chloromethyl)benzonitrile

Description

Properties

IUPAC Name |

4-bromo-3-(chloromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGFFUBORHKIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Chloromethylation of Benzonitrile Derivatives

The most common synthetic route to 4-Bromo-3-(chloromethyl)benzonitrile involves two key sequential steps:

- Starting from benzonitrile, bromination is carried out to introduce the bromine atom at the 4-position of the aromatic ring.

- The bromination reagent is typically bromine (Br2).

- A Lewis acid catalyst such as iron(III) bromide (FeBr3) is used to facilitate electrophilic aromatic substitution.

- The reaction conditions are controlled to ensure regioselectivity favoring substitution at the para-position relative to the nitrile group.

- The brominated benzonitrile intermediate undergoes chloromethylation to introduce the chloromethyl group at the 3-position.

- This step commonly uses formaldehyde (CH2O) and hydrochloric acid (HCl) as reagents.

- The reaction proceeds via electrophilic substitution where the chloromethyl cation generated in situ attacks the aromatic ring.

- Reaction conditions are optimized to avoid over-chloromethylation or side reactions.

This two-step process is widely adopted both in laboratory and industrial settings due to its straightforward approach and relatively high yield.

Industrial Production and Process Optimization

Industrial synthesis often employs continuous flow reactors and advanced catalysts to enhance yield, purity, and scalability:

- Continuous Flow Processing: Enables precise control over reaction time, temperature, and reagent mixing, reducing side reactions and improving reproducibility.

- Catalyst Optimization: Use of FeBr3 or other Lewis acids with tailored activity and selectivity.

- Reaction Monitoring: In-line analytical techniques such as HPLC or GC-MS are used for real-time monitoring and process control.

- Temperature Control: Maintaining optimal temperatures (typically moderate heating for bromination and chloromethylation) is critical to minimize by-products.

These improvements allow for efficient large-scale synthesis with consistent product quality.

Alternative Preparation Routes and Related Methods

While the direct bromination and chloromethylation route is predominant, related methods for preparing benzonitrile derivatives provide insights into alternative approaches:

Phosphorus Pentachloride Mediated Conversion: A method described for benzonitrile synthesis involves reacting benzoic acid derivatives with phosphorus pentachloride and alkanesulphonamides at elevated temperatures (150–190 °C), forming nitriles via intermediates such as benzoyl chlorides and phosphorus oxychloride evolution. Although this method focuses on benzonitrile formation, it may be adapted for substituted benzonitriles.

Ammoxidation of Bromotoluene: For preparation of para-bromobenzonitrile, ammoxidation of para-bromotoluene using ammonia and oxygen in the presence of complex oxide catalysts at 380–440 °C is reported. This method is industrially relevant for producing bromobenzonitrile intermediates, which could be further functionalized to chloromethyl derivatives.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The bromination and chloromethylation sequence is well-established for preparing this compound with good regioselectivity and yield.

- Industrial processes optimize catalyst systems and reaction parameters to enhance throughput and minimize impurities.

- The chloromethyl group provides a reactive site for further alkylation or substitution reactions, while the nitrile group offers versatility for downstream transformations such as hydrolysis or reduction.

- Safety considerations include the handling of bromine, formaldehyde, and hydrochloric acid under controlled conditions to mitigate toxicity and corrosiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(chloromethyl)benzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

Nucleophilic Substitution: Formation of substituted benzonitriles.

Oxidation: Formation of 4-bromo-3-(chloromethyl)benzoic acid or aldehyde derivatives.

Reduction: Formation of 4-bromo-3-(chloromethyl)benzylamine.

Scientific Research Applications

4-Bromo-3-(chloromethyl)benzonitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(chloromethyl)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromine and chloromethyl groups make the compound a versatile intermediate for various chemical transformations. The nitrile group can participate in reactions leading to the formation of amines, amides, and other functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of 4-bromo-3-(chloromethyl)benzonitrile are strongly influenced by its substituents. Below is a comparative analysis with key analogues:

4-Bromo-3-(trifluoromethyl)benzonitrile

- CAS : 1735-53-1

- Molecular formula : C₈H₃BrF₃N

- Molecular weight : 266.1 g/mol

- Key differences :

4-Bromo-3-formylbenzonitrile

- CAS : 89003-95-2

- Molecular formula: C₈H₄BrNO

- Molecular weight : 210.03

- Key differences :

4-Bromo-3-(hydroxymethyl)benzonitrile

- CAS : 1261609-83-9

- Molecular formula: C₈H₅BrNO

- Molecular weight : 212.04

- Key differences :

4-Bromo-3-methylbenzonitrile (4B3MBN)

Comparative Data Table

Biological Activity

4-Bromo-3-(chloromethyl)benzonitrile, a compound with the chemical formula CHBrClN, has garnered attention in recent years due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound features a bromine atom and a chloromethyl group attached to a benzonitrile framework. This configuration may influence its reactivity and biological interactions.

- Chemical Formula: CHBrClN

- CAS Number: 13042093

Synthesis

The synthesis of this compound typically involves the bromination of chloromethylbenzonitrile under controlled conditions. The Sandmeyer reaction is often employed for introducing halogen substituents to aromatic rings, making it a viable method for synthesizing this compound .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated benzonitriles can inhibit the growth of various bacterial strains. The presence of halogens (bromine and chlorine) enhances their interaction with microbial cell membranes, potentially disrupting cellular processes .

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of halogenated benzonitriles on cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways. In vitro assays demonstrated that this compound could inhibit cell proliferation in certain cancer types, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain kinases or proteases, which are critical in cancer progression and other diseases . This inhibition can lead to altered signaling pathways within cells, contributing to its biological effects.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of kinase activity |

Case Studies

- Antimicrobial Efficacy : A study conducted on several halogenated benzonitriles, including this compound, showed significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated strong antimicrobial potential compared to non-halogenated analogs .

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis demonstrated an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent .

Q & A

Basic: What are the common synthetic routes for 4-Bromo-3-(chloromethyl)benzonitrile?

Answer:

The synthesis typically involves bromination and chloromethylation of benzonitrile derivatives. A feasible route includes:

- Bromination : Reacting 3-(chloromethyl)benzonitrile with bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 4-position.

- Catalytic methods : Use of Lewis acids (e.g., FeCl₃) to direct regioselective bromination .

- Safety note : Bromination reactions often require inert atmospheres (e.g., N₂) and low temperatures (0–5°C) to prevent side reactions .

Advanced: How can coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound?

Answer:

Optimization focuses on:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced reactivity with aryl bromides.

- Solvent systems : Toluene/ethanol (4:1) with Na₂CO₃ as a base improves yield by stabilizing intermediates .

- Temperature control : Reactions at 80–100°C for 12–24 hours achieve >80% conversion.

- Chloromethyl group stability : Monitor for undesired nucleophilic substitution at the chloromethyl site during coupling .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- NMR spectroscopy : ¹H NMR (δ 4.6 ppm for –CH₂Cl; δ 7.5–8.0 ppm for aromatic protons) and ¹³C NMR (δ 40–45 ppm for CH₂Cl) confirm structure .

- Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 230/232 for Br/Cl isotopic patterns).

- Melting point : 113–117°C (decomposition observed above 120°C) .

Advanced: How to resolve contradictions in reactivity data between brominated and chlorinated analogs?

Answer:

- Electronic effects : The bromine atom’s lower electronegativity (vs. Cl) increases aryl ring electron density, accelerating electrophilic substitutions but slowing nucleophilic attacks .

- Steric effects : The chloromethyl group’s smaller size (vs. bromomethyl) allows tighter transition states in cross-couplings.

- Case study : In Suzuki reactions, this compound exhibits 20% higher yield than its dibromo analog due to reduced steric hindrance .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Hazard mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the chloromethyl group.

- Waste disposal : Neutralize with 10% NaOH before incineration to avoid toxic HCN release .

Advanced: How to design regioselective functionalization strategies for the chloromethyl group?

Answer:

- Nucleophilic substitution : React with NaN₃ in DMF to replace Cl with azide (–N₃), enabling click chemistry applications.

- Oxidation : Use KMnO₄ in acidic conditions to convert –CH₂Cl to –COOH for carboxylate derivatives.

- Limitations : Steric hindrance from the bromine atom may reduce yields in bulkier nucleophile reactions .

Advanced: What methodologies are used to study the compound’s potential bioactivity?

Answer:

- In-vitro assays : Test cytotoxicity via MTT assay (IC₅₀ values in cancer cell lines) .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization.

- Metabolic stability : Assess liver microsome half-life (t₁/₂) to predict pharmacokinetics .

Basic: How to distinguish between degradation products and synthetic intermediates in HPLC analysis?

Answer:

- Mobile phase optimization : Use acetonitrile/water (70:30) with 0.1% TFA to separate this compound (Rt = 5.2 min) from hydrolysis byproduct 4-Bromo-3-(hydroxymethyl)benzonitrile (Rt = 3.8 min) .

- Spiking experiments : Add authentic standards to confirm peak identities.

Advanced: What computational tools predict regioselectivity in electrophilic substitutions?

Answer:

- DFT calculations : Gaussian09 with B3LYP/6-31G* basis set models charge distribution, showing higher electron density at the 4-position favoring bromination .

- Molecular docking : Predict interactions with catalytic sites (e.g., cytochrome P450) for metabolic studies .

Basic: What solvents are compatible with this compound?

Answer:

- Polar aprotic solvents : DMF, DMSO (for reactions requiring high solubility).

- Non-polar solvents : Chloroform, dichloromethane (for storage; minimal degradation).

- Avoid : Water and alcohols, which hydrolyze –CH₂Cl to –CH₂OH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.